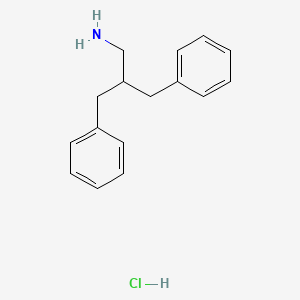

(3-Amino-2-benzylpropyl)benzene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

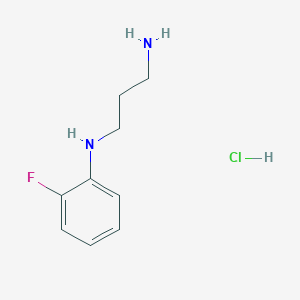

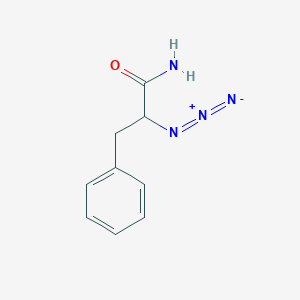

“(3-Amino-2-benzylpropyl)benzene hydrochloride” is an organic compound with the molecular formula C16H20ClN . It appears as a powder .

Molecular Structure Analysis

The molecular structure of “(3-Amino-2-benzylpropyl)benzene hydrochloride” consists of a benzene ring attached to a propyl chain with an amino group at one end and a benzyl group at the other . The molecular weight of this compound is 261.79 .Physical And Chemical Properties Analysis

“(3-Amino-2-benzylpropyl)benzene hydrochloride” is a powder . Its molecular weight is 261.79 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Supramolecular Chemistry Applications

Benzene derivatives like benzene-1,3,5-tricarboxamides (BTAs) play a crucial role in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature are leveraged for developing new materials and drug delivery systems (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Medicinal Chemistry

Compounds bearing a triazine scaffold, which is structurally related to benzene derivatives, exhibit a wide range of pharmacological activities. Triazine analogs have shown promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial agents, highlighting the potential of benzene derivatives in drug development (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).

Advanced Oxidation Processes

In the context of environmental science, benzene derivatives have been studied for their degradation by advanced oxidation processes (AOPs). This research is crucial for removing recalcitrant compounds from water, illustrating the environmental applications of benzene-related compounds (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Synthetic Chemistry

Synthetic strategies involving benzothiazines, a group of benzene-derived heterocycles, have been explored for their utility in producing biologically active and industrially significant compounds. These strategies highlight the importance of benzene derivatives as building blocks in organic synthesis (Shafia Mir, A. M. Dar, & B. Dar, 2020).

Biomonitoring for Environmental and Health Research

The measurement of human urinary carcinogen metabolites, derived from benzene, serves as a practical approach for assessing exposure to tobacco smoke and its association with cancer. This application underscores the significance of benzene derivatives in public health research (S. Hecht, 2002).

Safety and Hazards

properties

IUPAC Name |

2-benzyl-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUJPFKBLVAZHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)